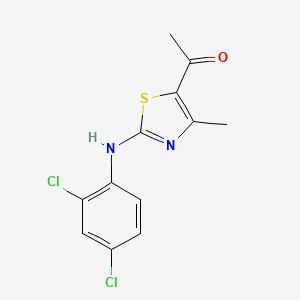

1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-6-11(7(2)17)18-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUGOVKRYHRCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one typically involves the reaction of 2,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Isoxazole Derivatives

- 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethanone (CAS: 175277-34-6) Structure: Replaces the thiazole ring with an isoxazole (O instead of S) . Molecular Weight: 256.08 g/mol (C₁₁H₇Cl₂NO₂). Isoxazoles are less prone to metabolic oxidation compared to thiazoles.

Pyrazoline Derivatives

- 1-(3-(2,4-Dichlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (Compound 5h) Structure: A pyrazoline core with 2,4-dichlorophenyl and furan substituents. Activity: Exhibits strong antioxidant (DPPH IC₅₀ < 50 μM) and antimicrobial (MIC ~2 μg/mL against S. aureus) properties.

Analogues with Modified Substituents

Trifluoromethylphenyl-Substituted Thiazole

- 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS: MFCD02571398) Structure: Replaces 2,4-dichlorophenyl with 4-(trifluoromethyl)phenyl.

Schiff Base-Functionalized Thiazole

- 1-(5-(2,4-Dichlorophenyl)-2-((2-hydroxybenzylidene)amino)thiazol-4-yl)ethan-1-one (Compound 6c) Structure: Features a benzylideneamino group at position 2 and dichlorophenyl at position 4. Synthesis: Formed via condensation of 4a with ortho-hydroxy benzaldehyde in PEG-400. Key Differences: The Schiff base introduces a chelating site, which may enhance metal-binding activity.

Positional Isomers and Substitution Effects

- 1-(3-Amino-5-(4-chlorophenyl)-2-thienyl)ethan-1-one (CAS: 175137-02-7) Structure: Thiophene ring with 4-chlorophenyl and acetyl groups. Molecular Weight: 251.73 g/mol (C₁₂H₁₀ClNOS). Key Differences: The thiophene core (vs. thiazole) lacks nitrogen, reducing hydrogen-bonding capacity. The 4-chlorophenyl group offers less steric hindrance than 2,4-dichlorophenyl.

Physicochemical Comparison

<sup>*</sup>LogP estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one?

- Methodological Answer : The synthesis involves condensation of 2,4-dichloroaniline with 5-methylthiazole precursors. Key steps include:

- Solvent selection : Ethanol or methanol is preferred for dissolving reactants and facilitating nucleophilic substitution .

- Temperature control : Reactions often proceed at 60–80°C under reflux to ensure completion while minimizing side products .

- Catalysts : Acidic or basic catalysts (e.g., HCl or K₂CO₃) may accelerate amination or cyclization steps .

- Purity monitoring : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield (>75% reported) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl NH at δ 9.2–9.5 ppm; thiazole C=O at ~190 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 340.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >150°C) .

- Light sensitivity : Stability tested under UV/visible light (e.g., 48-hour exposure in amber vs. clear vials) .

- Humidity control : Storage in desiccators with silica gel prevents hydrolysis of the thiazole ring .

Advanced Questions

Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Docking scores correlate with inhibitory activity (IC₅₀ < 10 µM in some analogs) .

- Molecular dynamics (MD) simulations : Analyzes ligand-receptor stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Links substituent effects (e.g., Cl position) to bioactivity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Compare results across cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hours) to identify context-dependent effects .

- Metabolite profiling : LC-MS/MS detects degradation products (e.g., hydrolyzed thiazole rings) that may alter activity .

- Structural analogs : Test derivatives (e.g., replacing Cl with F) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s selectivity for target proteins versus off-target interactions?

- Methodological Answer :

- Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., EGFR vs. VEGFR2) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., solved at 2.1 Å resolution) to guide structure-based modifications .

- Proteomics : SILAC labeling quantifies changes in protein expression post-treatment to map unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.